

Chemical & Physical Properties

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Compound Focus: AL 8697

Cat. No.: S004931

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The table below outlines the key chemical and physical characteristics of **AL 8697** for experimental use.

Property	Detail
CAS Number	1057394-06-5 [1] [2] [3]
Molecular Formula	C ₂₁ H ₂₁ F ₃ N ₄ O [1] [2] [3]
Molecular Weight	402.41 g/mol [1] [2] [3]
Chemical Name	3-(3-tert-butyl-6,8-difluoro[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide [1] [3]
Solubility	Soluble in DMSO (e.g., 95-100 mg/mL) [1] [2] [3]
Storage	-20°C, desiccated [1] [3]

In Vitro and In Vivo Experimental Data

In vitro, **AL 8697** demonstrates high potency and selectivity for p38α MAPK, a key kinase regulating the production of pro-inflammatory cytokines like TNFα and IL-6 [3] [4].

In vivo efficacy was demonstrated in a rat model of adjuvant-induced arthritis (AIA), a translational model for rheumatoid arthritis [5].

- **Animal Model:** Male Wistar rats with AIA [5].
- **Dosing:** 1, 3, 10, and 30 mg/kg; administered orally once daily for 10 days [2] [5].
- **Key Results:** **AL 8697** produced a **dose-dependent decrease in paw edema** (swelling) in both the injected and the contralateral non-injected paws, indicating systemic anti-inflammatory activity [1] [2] [5].
- **Observed Side Effects:** The treatment induced **leukocytosis** (an increase in white blood cell count) and an **increase in total plasma cholesterol** [5] [3] [4]. The study noted that this complex pharmacological profile observed in the rat model has not been seen in human rheumatoid arthritis trials with other p38 inhibitors [5].

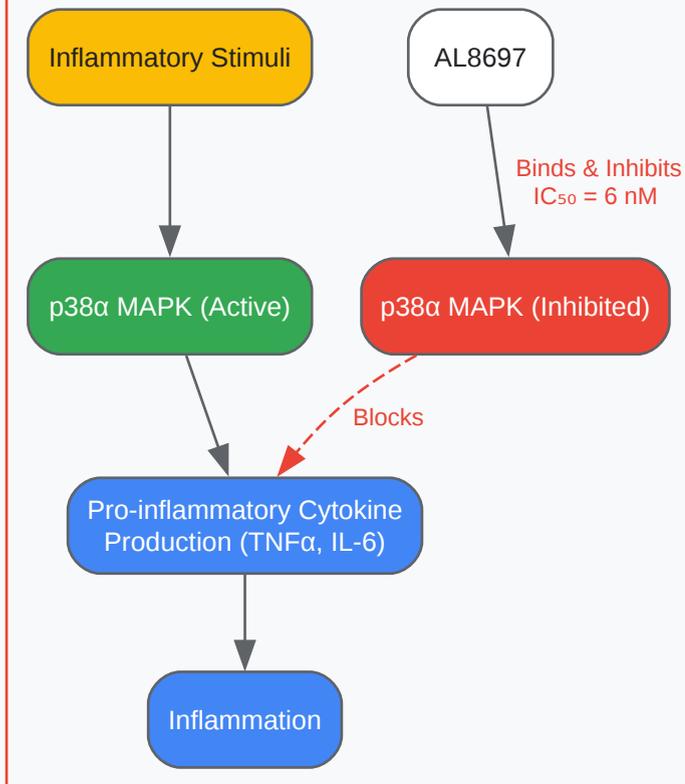
Detailed Experimental Protocol (Rat AIA Model)

For researchers looking to replicate or understand the in vivo study in depth, here is the detailed methodology from the published research [5].

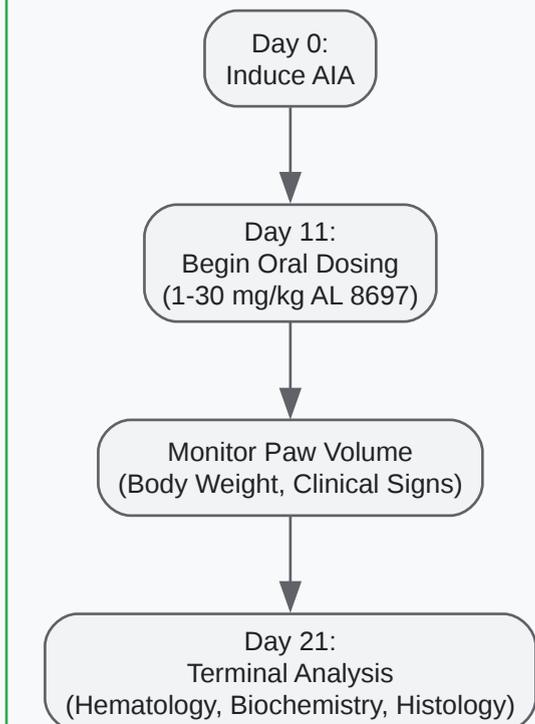
- **Animals:** Male Wistar rats (150-175 g) were housed under standard conditions.
- **Disease Induction:** AIA was induced by a single intraplantar injection of 0.1 mL of a 5 mg/mL suspension of *Mycobacterium tuberculosis* in paraffin oil into the left hind paw.
- **Group Assignment:** On day 11 post-induction, rats with established right paw edema (a systemic effect) were selected and randomly divided into treatment groups (n=6).
- **Treatment:** From day 11 to day 20, compounds were administered daily by oral gavage. **AL 8697** was freshly suspended in a vehicle of **0.5% methylcellulose and 0.1% Tween-80**.
- **Evaluation:**
 - **Primary Efficacy Endpoint:** Hind paw volume was measured every other day using plethysmography.
 - **Secondary Endpoints:** At the study endpoint (day 21), blood was collected for hematological and clinical biochemistry analysis. Organs (spleen, thymus) were weighed, and paws were processed for histological and radiological evaluation.

The following diagram illustrates the signaling pathway and experimental workflow for **AL 8697**.

p38 α MAPK Signaling Pathway & Inhibition



In Vivo Efficacy Protocol (Rat AIA Model)



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This diagram shows the p38 α MAPK pathway that **AL 8697** inhibits and the workflow of the key in vivo experiment validating its efficacy.

Research Context and Translational Note

While p38 MAPK inhibitors like **AL 8697** showed promising efficacy in preclinical models like rat AIA, their development for rheumatoid arthritis in humans has been challenging. Clinical trials with various p38 inhibitors have generally shown **limited efficacy and specific toxicities**, leading to halted development [5]. The side effects observed in the rat model (leukocytosis, increased cholesterol) were part of a complex profile that, importantly, **did not fully translate to human disease** [5]. This highlights the importance of robust translational models in drug development.

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References

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